molecular formula C11H10N4S2 B1417743 3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine CAS No. 1170887-99-6

3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

Cat. No. B1417743
M. Wt: 262.4 g/mol
InChI Key: WUMUXVAIQZIREC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a thiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom), and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates to form heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific molecular structure. For similar compounds, properties such as molecular weight and empirical formula can be determined .

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on synthesizing and characterizing compounds similar to 3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine, focusing on their structural properties and biological activity. For example, derivatives of this compound have been synthesized and characterized, revealing their potential as toxic agents against bacteria, particularly those with chlorine substituents and methoxy groups (Uma et al., 2017).

Biological Activity

  • Studies have shown that thiazole clubbed pyrazole derivatives, similar to the compound , can act as apoptosis inducers and possess anti-infective properties. Some derivatives have demonstrated significant apoptosis in tested cells and commendable antibacterial activity, with certain compounds emerging as potent antimalarial agents (Bansal et al., 2020).
  • Other research has explored the antimicrobial activity of new 5-Arylazothiazole derivatives containing the thiazole moiety. These compounds have been tested against various microorganisms, highlighting their potential in antimicrobial applications (Abdelhamid et al., 2010).

Chemical Reactions and Structural Analysis

  • Investigations into the reactions and structural analysis of compounds similar to 3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine have been conducted. This includes studying the reactions of similar compounds with various reagents, leading to the formation of new derivatives with potential biological activities (Gein et al., 2015).

Pharmaceutical Potential

  • There is ongoing research into the pharmaceutical potential of compounds structurally related to 3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine. This includes the synthesis of pyrazole derivatives and their evaluation for antitumor, antifungal, and antibacterial activities, highlighting the diverse potential applications in pharmaceuticals (Titi et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For instance, similar compounds can have hazards such as being harmful if swallowed or causing skin irritation .

Future Directions

The future directions for research and development involving this compound would depend on its specific applications. For instance, if it’s a pharmaceutical compound, future research could focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S2/c1-7-5-10(12)15(14-7)11-13-8(6-17-11)9-3-2-4-16-9/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMUXVAIQZIREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
Reactant of Route 6
3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

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